3-chloro-N'-[(2E)-1-phenylpropan-2-ylidene]-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-Chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the benzothiophene core with hydrazine or a hydrazine derivative under appropriate conditions.
Formation of the Schiff Base: The final step involves the condensation of the chlorinated benzothiophene carbohydrazide with an aldehyde or ketone to form the Schiff base, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activities.
Material Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide: shares structural similarities with other benzothiophene derivatives such as:
Uniqueness
- Unique Structural Features : The presence of the specific substituents and functional groups in 3-chloro-N’~2~-[(E)-1-methyl-2-phenylethylidene]-1-benzothiophene-2-carbohydrazide imparts unique chemical and biological properties.
- Distinct Biological Activities : The compound may exhibit distinct biological activities compared to other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H15ClN2OS |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-1-phenylpropan-2-ylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-12(11-13-7-3-2-4-8-13)20-21-18(22)17-16(19)14-9-5-6-10-15(14)23-17/h2-10H,11H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
SBSQJBKSVBWAMB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/CC3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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